[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 5,6-dichloropyridine-3-carboxylate
Description
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Properties
IUPAC Name |
[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 5,6-dichloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2F3N2O2S/c16-9-3-7(5-21-13(9)17)14(23)24-6-12-22-10-4-8(15(18,19)20)1-2-11(10)25-12/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKCARBRLSSEBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(S2)COC(=O)C3=CC(=C(N=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 5,6-dichloropyridine-3-carboxylate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies demonstrating its efficacy against various cancer cell lines.
The compound exhibits a complex structure characterized by the presence of both benzothiazole and pyridine moieties. Its molecular formula is with a molecular weight of approximately 425.4 g/mol. The compound's structure can be summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C17H10F3N3O3S |
| Molecular Weight | 425.4 g/mol |
| XLogP3 | 2.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 11 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 137 Ų |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis process has been documented to yield varying degrees of purity and yield depending on the reaction conditions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly against pancreatic cancer cell lines. For instance, a study demonstrated that derivatives containing the benzothiazole moiety exhibited significant antiproliferative activity with IC50 values ranging from µM to µM against human pancreatic adenocarcinoma BxPC-3 and Panc-1 cells respectively. In comparison, the cytotoxicity against normal human lung fibroblast WI38 cells was higher at µM, indicating a selective action towards cancer cells .
The proposed mechanism of action involves DNA intercalation, which disrupts the normal function of DNA in cancer cells leading to apoptosis. The flat structural fragments within the molecule are believed to facilitate this intercalation process .
Case Studies
- Study on Pancreatic Cancer Cell Lines
-
Comparative Study with Other Compounds
- Objective : To evaluate the efficacy against other known anticancer agents.
- Method : Comparison with standard chemotherapeutics.
- Results : The compound showed comparable or superior activity against certain cancer cell lines when compared to existing treatments, highlighting its potential as an effective therapeutic agent .
Q & A
How can the crystal structure of [5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 5,6-dichloropyridine-3-carboxylate be determined using X-ray crystallography, and what software is recommended for refinement?
Answer:
The crystal structure can be resolved using single-crystal X-ray diffraction. SHELX programs (e.g., SHELXL) are widely employed for small-molecule refinement due to their robustness in handling high-resolution or twinned data . Key steps include:
Data collection with a diffractometer (e.g., Bruker D8 Venture).
Structure solution via direct methods (SHELXD) or Patterson synthesis.
Refinement using SHELXL, incorporating anisotropic displacement parameters for non-hydrogen atoms.
Challenges may arise from disorder in the trifluoromethyl group; constraints or restraints can mitigate this. ORTEP-3 is recommended for generating publication-quality thermal ellipsoid diagrams .
What synthetic routes are available for this compound, and how can reaction conditions be optimized to improve yield?
Answer:
A plausible route involves coupling 5,6-dichloropyridine-3-carboxylic acid with [5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methanol via esterification. Methodological considerations:
- Activation: Use DCC/DMAP or HATU as coupling agents in anhydrous THF .
- Temperature: Reflux conditions (e.g., 60–80°C) enhance reaction efficiency .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
Yield optimization requires monitoring by TLC and adjusting stoichiometric ratios (e.g., 1.2 equivalents of acid chloride derivative) .
How do NMR and IR spectroscopic techniques confirm the structure of this compound, and what spectral features are critical for validation?
Answer:
- <sup>1</sup>H NMR: Key signals include the methyl ester group (~3.9 ppm, singlet) and aromatic protons from benzothiazole (7.5–8.5 ppm). Absence of –OH or –NH peaks confirms ester formation .
- <sup>19</sup>F NMR: A singlet near -60 ppm corresponds to the trifluoromethyl group.
- IR: Ester carbonyl stretch (~1720 cm<sup>-1</sup>) and C–F vibrations (1100–1200 cm<sup>-1</sup>) validate functional groups .
Discrepancies in peak splitting (e.g., unexpected doublets) may indicate impurities or incomplete reaction; cross-check with mass spectrometry (e.g., ESI-MS for molecular ion confirmation).
What challenges arise in interpreting conflicting spectroscopic data for this compound, and how can these discrepancies be resolved?
Answer:
Common issues include:
- Anomalous <sup>13</sup>C NMR shifts due to dynamic effects (e.g., rotational barriers in the benzothiazole ring). Variable-temperature NMR can resolve this .
- Overlapping signals in <sup>1</sup>H NMR from aromatic protons. Use high-field instruments (≥500 MHz) or 2D techniques (COSY, HSQC) .
- Contradictory mass spectrometry results (e.g., adduct formation in ESI-MS). Employ alternative ionization methods (APCI or MALDI) .
How can computational methods predict the biological activity of this compound?
Answer:
Molecular Docking: Use software like Discovery Studio to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the benzothiazole moiety’s π-π stacking potential .
QSAR Modeling: Correlate electronic descriptors (HOMO/LUMO energies) with activity data from analogs. The trifluoromethyl group’s electron-withdrawing effects enhance binding affinity in hydrophobic pockets .
MD Simulations: Assess binding stability over 100-ns trajectories to identify critical residues for interaction.
What experimental design considerations are critical for studying the stability of this compound under varying conditions?
Answer:
- Temperature Control: Degradation studies should use refrigerated autosamplers (4°C) to minimize thermal decomposition during HPLC analysis .
- Light Sensitivity: Store samples in amber vials to prevent photodegradation of the benzothiazole core.
- Matrix Effects: In biological assays, use stabilizers (e.g., BSA) to prevent nonspecific binding. Validate stability in PBS, DMSO, and cell culture media via LC-MS .
How can researchers address low crystallinity issues during X-ray diffraction analysis of this compound?
Answer:
- Recrystallization: Optimize solvent systems (e.g., dichloromethane/hexane) to grow larger, higher-quality crystals.
- Cryoprotection: Soak crystals in Paratone-N oil before flash-cooling to 100 K to reduce lattice disorder .
- Data Merging: Collect multiple datasets from different crystals and merge using SCALE3 in SHELXL to improve completeness .
What strategies validate the purity of this compound for pharmacological assays?
Answer:
- HPLC-DAD/ELSD: Use a C18 column (ACN/water gradient) to achieve baseline separation. Purity ≥95% is required for in vitro studies.
- Elemental Analysis: Match calculated vs. observed C, H, N, S, and Cl percentages (±0.4% tolerance) .
- Thermogravimetric Analysis (TGA): Confirm absence of solvent residues (weight loss <1% below 150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
